4'-tert-Butylacetophenone
Overview
Description
It is a clear, colorless liquid with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Scientific Research Applications
4’-tert-Butylacetophenone is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules and is used in the study of enzyme-catalyzed reactions.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
Target of Action
4’-tert-Butylacetophenone is a para-substituted acetophenone
Mode of Action
It’s known that the compound can participate in various chemical reactions due to its acetophenone moiety . The tert-butyl group at the para-position may influence the reactivity and selectivity of these reactions.
Biochemical Pathways
4’-tert-Butylacetophenone is used in the synthesis of 2-pyridone derivatives
Pharmacokinetics
It’s known that the compound is soluble in alcohol and ether, and slightly soluble in water . This solubility profile may influence its bioavailability and distribution in the body.
Result of Action
It’s known that the compound can be used in the synthesis of 2-pyridone derivatives , which may have various biological activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-tert-Butylacetophenone. For instance, the compound is flammable and can release toxic gases . Therefore, it should be stored in a dry, ventilated, cool place, away from heat sources and oxidizing agents . These factors may also influence its stability and efficacy in different environments.
Safety and Hazards
4’-tert-Butylacetophenone is a flammable liquid and vapour . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It should be kept away from open flames, hot surfaces, and sources of ignition .
Future Directions
Biochemical Analysis
Biochemical Properties
4’-tert-Butylacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of 2-pyridone derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain enzymes involved in the synthesis of fluorescent compounds. The interactions between 4’-tert-Butylacetophenone and these biomolecules are typically characterized by binding to active sites, leading to the formation of intermediate complexes that facilitate the desired chemical transformations .
Cellular Effects
The effects of 4’-tert-Butylacetophenone on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-tert-Butylacetophenone may affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and the production of reactive oxygen species. Additionally, it may alter cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 4’-tert-Butylacetophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 4’-tert-Butylacetophenone can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, 4’-tert-Butylacetophenone may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-tert-Butylacetophenone can change over time. The stability and degradation of 4’-tert-Butylacetophenone are important factors to consider. It is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to its degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where 4’-tert-Butylacetophenone has been shown to induce oxidative stress and alter cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of 4’-tert-Butylacetophenone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 4’-tert-Butylacetophenone may exhibit toxic or adverse effects, including oxidative stress, inflammation, and cellular damage .
Metabolic Pathways
4’-tert-Butylacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors. It may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The metabolic flux and levels of metabolites can be affected by the presence of 4’-tert-Butylacetophenone, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4’-tert-Butylacetophenone within cells and tissues are mediated by specific transporters and binding proteins. It may be transported across cell membranes by passive diffusion or facilitated by transport proteins. Once inside the cell, 4’-tert-Butylacetophenone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4’-tert-Butylacetophenone within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 4’-tert-Butylacetophenone is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. The activity and function of 4’-tert-Butylacetophenone can be affected by its localization, as it may interact with specific biomolecules within these compartments. For example, localization to the mitochondria may enhance its role in oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-tert-Butylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:
(CH3)3C-C6H5+CH3COClAlCl3(CH3)3C-C6H4COCH3+HCl
Industrial Production Methods: In industrial settings, the production of 4’-tert-Butylacetophenone often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is typically carried out at controlled temperatures and pressures to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4’-tert-Butylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4’-tert-Butylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4’-tert-Butylphenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Oxidation: 4’-tert-Butylbenzoic acid.
Reduction: 4’-tert-Butylphenylethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Comparison with Similar Compounds
4’-tert-Butylacetophenone can be compared with other similar compounds such as:
4’-Methoxyacetophenone: Similar in structure but with a methoxy group instead of a tert-butyl group. It is used in the synthesis of different organic compounds.
4’-Chloroacetophenone: Contains a chloro group instead of a tert-butyl group. It is used as a tear gas and in organic synthesis.
4’-Bromoacetophenone: Contains a bromo group instead of a tert-butyl group.
The uniqueness of 4’-tert-Butylacetophenone lies in its tert-butyl group, which imparts specific steric and electronic properties, making it suitable for particular synthetic applications and reactions.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFJYGWNYQCHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061337 | |
Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061337 | |
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Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-27-1, 43133-94-4 | |
Record name | 4′-tert-Butylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-tert-Butylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-((1,1-dimethylethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043133944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-tert-Butylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=826 | |
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Record name | Ethanone, 1-[(1,1-dimethylethyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-TERT-BUTYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAH8J5D78Y | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4'-tert-butylacetophenone generate free radicals, and if so, what are the implications?
A1: Yes, research has shown that this compound, also known as musk ketone, can generate a nitro anion radical upon photolysis. [] This process involves exposure to light and leads to the formation of a free radical centered on a nitro group twisted out of the plane of the aromatic ring. While this nitro anion radical might be a transient intermediate in photolysis, further reactions in biological systems could lead to the formation of potentially reactive species like nitroso and hydroxylamine derivatives. [] Additionally, the autoxidation of the nitro anion radical could generate superoxide, another reactive oxygen species. [] These reactive species could contribute to the photosensitizing reactions observed with structurally similar compounds like musk ambrette.
Q2: How does the structure of this compound influence its release from oil-in-water emulsions?
A2: The presence of this compound in oil-in-water emulsions, specifically its diffusion from the oil phase into the water phase, is significantly influenced by the type of surfactant used to stabilize the emulsion. [] Studies have shown that using a [PDMS-graft-PEO]–PDMS block copolymer (Tegopren 5843) as a surfactant leads to a substantial decrease in the permeability coefficient of this compound compared to using a PEO–PPO block copolymer (Pluronic F108). [] This difference suggests that the bulky and hydrophobic nature of the [PDMS-graft-PEO]–PDMS block copolymer creates a more substantial barrier around the oil droplets, hindering the diffusion of this compound into the water phase. []
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